

Application Notes and Protocols for CAY10603 (HDAC6 Inhibitor)

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Compound of Interest

Compound Name: Su 10603

Cat. No.: B1681773

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Note on Compound Name: The initial request specified "**Su 10603**". Our research indicates this may be a conflation of two different compounds: **SU 10603**, a P450c17 inhibitor, and CAY10603, a potent and selective HDAC6 inhibitor. Due to the greater availability of public data for CAY10603, these application notes and protocols will focus on CAY10603.

Application Notes

Compound Name: CAY10603 (also known as BML-281)

Target: Histone Deacetylase 6 (HDAC6)[1][2][3]

Mechanism of Action: CAY10603 is a potent and highly selective inhibitor of HDAC6 with an IC₅₀ value in the picomolar range (2 pM). It demonstrates over 200-fold selectivity for HDAC6 compared to other HDAC isoforms[1]. HDAC6 is a class IIb histone deacetylase that primarily localizes to the cytoplasm and deacetylates non-histone proteins, most notably α -tubulin. By inhibiting HDAC6, CAY10603 leads to the hyperacetylation of α -tubulin, which can affect microtubule stability and function. This disruption of microtubule dynamics can, in turn, interfere with cell division, migration, and other cellular processes. Additionally, HDAC6 inhibition has been shown to induce apoptosis in cancer cells and can synergize with other anti-cancer agents[2].

Potential Applications:

- **Cancer Research:** CAY10603 has demonstrated potent anti-proliferative activity against various cancer cell lines, particularly pancreatic and lung adenocarcinoma cells[1][2]. It can be used to study the role of HDAC6 in cancer cell proliferation, survival, and apoptosis.
- **Neurodegenerative Diseases:** HDAC6 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CAY10603 can be a valuable tool to investigate the therapeutic potential of HDAC6 inhibition in these conditions.
- **Immunology:** HDAC6 plays a role in regulating the immune response. CAY10603 can be used to explore the effects of HDAC6 inhibition on immune cell function and inflammatory processes.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CAY10603

Target	IC50	Assay Type
HDAC6	2 pM	Cell-free assay
HDAC1	271 nM	Cell-free assay
HDAC2	252 nM	Cell-free assay
HDAC3	0.42 nM	Cell-free assay
HDAC8	6851 nM	Cell-free assay
HDAC10	90.7 nM	Cell-free assay

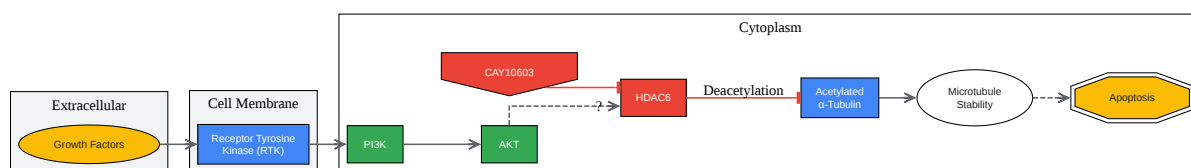
Data sourced from MedChemExpress and Selleck Chemicals.[1][2]

Table 2: Anti-proliferative Activity of CAY10603 in Pancreatic Cancer Cell Lines

Cell Line	IC50 (μM)
BxPC-3	1
HupT3	0.3
Mia Paca-2	0.1
Panc 04.03	0.1
SU.86.86	0.6

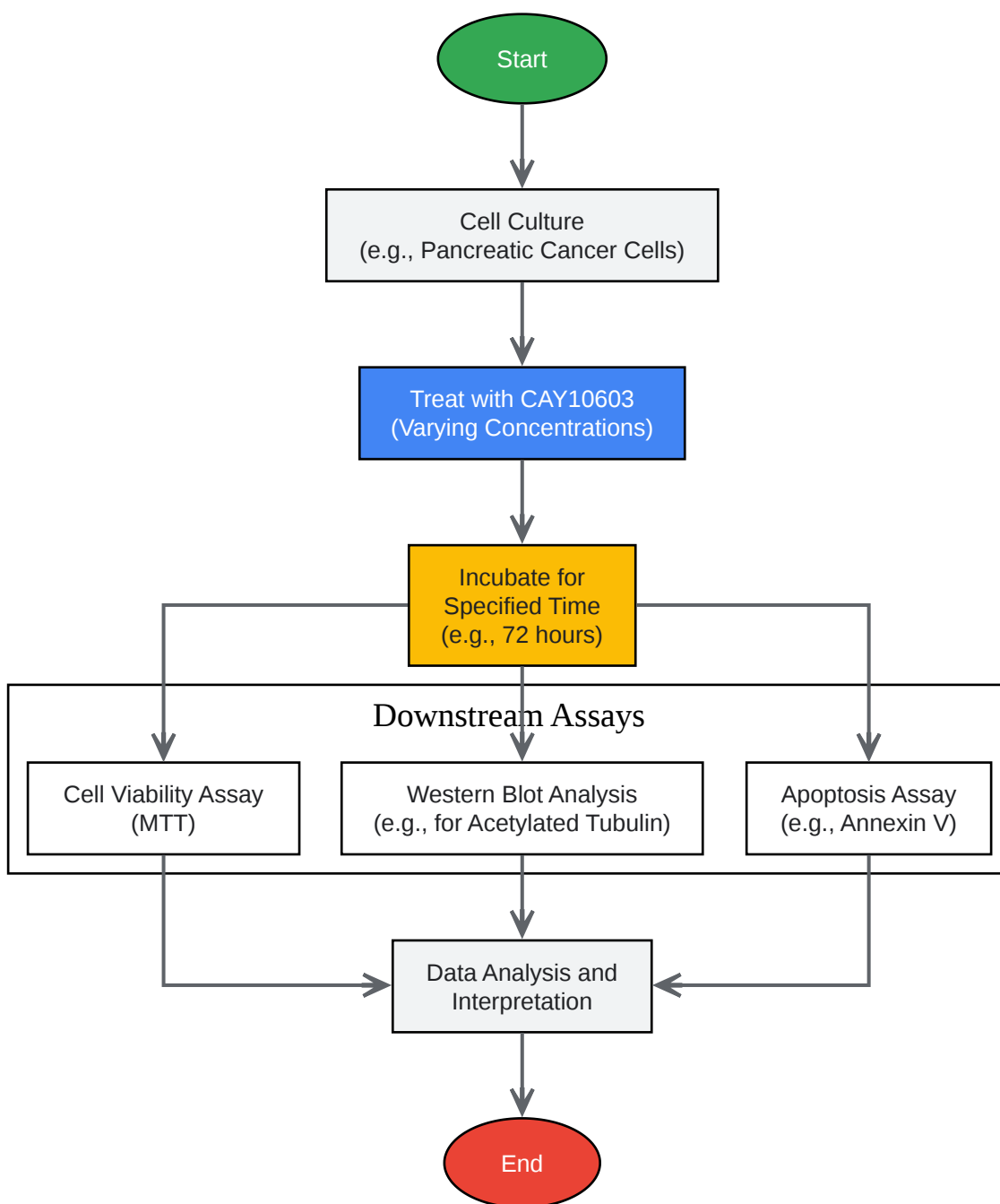
Activity measured after 72 hours of treatment using an MTT assay.[2]

Mandatory Visualizations



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Caption: CAY10603 inhibits HDAC6, leading to increased tubulin acetylation.



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Caption: Workflow for assessing CAY10603 effects on cultured cells.

Experimental Protocols

Protocol 1: Cell Viability Measurement using MTT Assay

Objective: To determine the effect of CAY10603 on the viability and proliferation of cancer cells.

Materials:

- Cancer cell line of interest (e.g., Mia Paca-2)
- Complete growth medium (e.g., DMEM with 10% FBS)
- CAY10603 (stock solution in DMSO)
- 96-well microtiter plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Multichannel pipette
- Plate reader

Methodology:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of CAY10603 in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.
 - Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of CAY10603. Include a vehicle control (medium with DMSO only) and a blank (medium only).
 - Incubate the plate for the desired time period (e.g., 72 hours)[\[1\]](#).

- MTT Assay:
 - After incubation, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for another 4 hours at 37°C.
 - Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate gently for 10 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the results and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Acetylated α -Tubulin

Objective: To assess the effect of CAY10603 on the acetylation status of its direct substrate, α -tubulin.

Materials:

- Cancer cell line of interest
- 6-well plates
- CAY10603
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit

- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetylated- α -tubulin, anti- α -tubulin (loading control)
- HRP-conjugated secondary antibody
- ECL detection reagent
- Imaging system

Methodology:

- Cell Lysis:
 - Seed cells in 6-well plates and treat with CAY10603 at various concentrations for a specified time (e.g., 24 hours).
 - Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
 - Scrape the cells and collect the lysate in a microcentrifuge tube.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel.
 - Run the gel until the dye front reaches the bottom.

- Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against acetylated- α -tubulin (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection:
 - Apply ECL detection reagent to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
 - Strip the membrane and re-probe with an anti- α -tubulin antibody as a loading control.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by CAY10603.

Materials:

- Cancer cell line of interest
- CAY10603
- Annexin V-FITC/PI Apoptosis Detection Kit
- Flow cytometer

Methodology:

- Cell Treatment:
 - Seed cells in 6-well plates and treat with different concentrations of CAY10603 for a predetermined time (e.g., 48 hours).
- Cell Harvesting and Staining:
 - Collect both adherent and floating cells.
 - Wash the cells twice with cold PBS.
 - Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1×10^6 cells/mL.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X binding buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within 1 hour.
 - FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
 - Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
 - Quantify the percentage of cells in each quadrant.

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